molecular formula C14H11NO3 B6361552 2-(4-Acetylphenyl)isonicotinic acid CAS No. 1261920-88-0

2-(4-Acetylphenyl)isonicotinic acid

Cat. No.: B6361552
CAS No.: 1261920-88-0
M. Wt: 241.24 g/mol
InChI Key: DNXAHFRYRUSEMG-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)isonicotinic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of isonicotinic acid, featuring an acetylphenyl group attached to the second position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-acetylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like ethanol or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-(4-Carboxyphenyl)isonicotinic acid.

    Reduction: 2-(4-Hydroxyphenyl)isonicotinic acid.

    Substitution: 2-(4-Nitrophenyl)isonicotinic acid or 2-(4-Halophenyl)isonicotinic acid.

Scientific Research Applications

2-(4-Acetylphenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, derivatives of isonicotinic acid, such as this compound, often act by inhibiting enzymes involved in bacterial cell wall synthesis or by modulating inflammatory pathways. The acetylphenyl group may enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

    Isonicotinic acid: A precursor to many derivatives, including 2-(4-Acetylphenyl)isonicotinic acid.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.

    Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness: this compound is unique due to the presence of the acetylphenyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with biological targets compared to its parent compound, isonicotinic acid .

Properties

IUPAC Name

2-(4-acetylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)13-8-12(14(17)18)6-7-15-13/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXAHFRYRUSEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679505
Record name 2-(4-Acetylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-88-0
Record name 2-(4-Acetylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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